Cas no 853807-83-7 (Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate)
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
- (4-Formyl-pyrazol-1-yl)-acetic acid ethyl ester
- Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
- Ethyl 4-formyl-1H-pyrazole-1-acetate (ACI)
- AKOS005367263
- DB-014784
- ethyl(4-formyl-1H-pyrazol-1-yl)acetate
- MFCD18073122
- ALBB-016332
- 853807-83-7
- Ethyl2-(4-formyl-1H-pyrazol-1-yl)acetate
- BBL015938
- F2147-7229
- A1-34786
- CS-0314515
- STL170057
- 1H-Pyrazole-1-acetic acid, 4-formyl-, ethyl ester
- UJBQFVWQNYOKQG-UHFFFAOYSA-N
- DTXSID00705467
- ethyl 2-(4-formylpyrazol-1-yl)acetate
-
- MDL: MFCD18073122
- Inchi: 1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3
- InChI Key: UJBQFVWQNYOKQG-UHFFFAOYSA-N
- SMILES: O=CC1=CN(CC(OCC)=O)N=C1
Computed Properties
- Exact Mass: 182.06914219g/mol
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 61.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 312.5±22.0 °C at 760 mmHg
- Flash Point: 142.8±22.3 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2102-5g |
ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 95% | 5g |
$1400 | 2023-09-07 | |
| Chemenu | CM123985-1g |
ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 95% | 1g |
$333 | 2021-08-05 | |
| TRC | E940043-10mg |
Ethyl 2-(4-Formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940043-50mg |
Ethyl 2-(4-Formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E940043-100mg |
Ethyl 2-(4-Formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065525-500mg |
Ethyl (4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 500mg |
5119.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065525-500mg |
Ethyl (4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 500mg |
5119CNY | 2021-05-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385185-250mg |
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 95+% | 250mg |
¥1328.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385185-1g |
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 95+% | 1g |
¥3855.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385185-5g |
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
853807-83-7 | 95+% | 5g |
¥11566.00 | 2024-07-28 |
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Suppliers
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Research Briefing on Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS: 853807-83-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS: 853807-83-7) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its pyrazole core and formyl functional group, serves as a critical building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies highlight its role in the development of novel therapeutic candidates, particularly in targeted drug design and combinatorial chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a precursor for synthesizing pyrazole-based covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The research team utilized the formyl group for selective modification, enabling the development of inhibitors with enhanced binding affinity and pharmacokinetic properties. The study reported a 40% improvement in inhibitory activity compared to previous-generation compounds, underscoring the structural advantages of this intermediate.
In antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters described the compound's application in creating novel quorum-sensing inhibitors. The 4-formyl group facilitated Schiff base formation with bacterial amino acid residues, disrupting biofilm formation in Pseudomonas aeruginosa strains. This approach showed promise in addressing antibiotic resistance, with minimum inhibitory concentrations (MICs) reduced by 60-75% against multidrug-resistant isolates when compared to conventional treatments.
Ongoing clinical trials (as of Q2 2024) are investigating derivatives of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as potential anti-cancer agents. Preliminary data from Phase I studies indicate good tolerability and promising activity against solid tumors, particularly in combination therapies with immune checkpoint inhibitors. The compound's metabolic stability, attributed to the ethyl ester moiety, appears to contribute to favorable pharmacokinetic profiles in these experimental therapies.
From a chemical biology perspective, recent work published in ACS Chemical Biology has explored the compound's utility in activity-based protein profiling (ABPP). The reactive formyl group enables selective labeling of lysine residues in proteomic studies, offering new tools for target identification and validation in drug discovery pipelines. This application has been particularly valuable in studying protein-protein interactions in inflammatory pathways.
Manufacturing and scalability studies have also progressed, with several patent applications filed in 2023-2024 for improved synthetic routes to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. Green chemistry approaches using biocatalysts have achieved yields exceeding 85% with reduced environmental impact compared to traditional methods. These advancements address previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.
Future research directions appear focused on expanding the compound's applications in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs). The unique reactivity profile of the 4-formyl pyrazole moiety offers distinct advantages in these emerging therapeutic modalities. Computational modeling studies predict at least three novel binding conformations that could be exploited for next-generation drug design.
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